BenchChemオンラインストアへようこそ!

EP3 antagonist 2

Prostanoid Receptor Pharmacology GPCR Antagonism Functional Selectivity

Select EP3 Antagonist 2 (PF-06748962) for oral urological studies. Unlike slow-onset L-798106, this lactam pyridinone offers rapid, predictable PK. With high EP3 selectivity over DG-041's DP1/TP off-target activity, it ensures reproducible in vivo data. Lower MW (347.41 Da) than acylsulfonamide alternatives simplifies formulation. Protected by US20160176851A1 for lead optimization.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
Cat. No. B610008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP3 antagonist 2
SynonymsPF-06748962
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N3O2/c1-13-5-3-6-18-15(13)11-14(12-23-18)17-8-7-16(19(25)24-17)21(2)9-4-10-22-20(21)26/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,22,26)(H,24,25)/t21-/m1/s1
InChIKeyOJVNYQOKTZLPPX-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EP3 Antagonist 2 (PF-06748962): Potent and Selective Lactam-Based Prostanoid EP3 Receptor Antagonist for In Vivo Research Applications


EP3 Antagonist 2, also designated as PF-06748962 and Compound Exp 1, is a lactam-based prostanoid EP3 receptor antagonist characterized by potent binding affinity (Ki = 3.3 nM) and functional antagonistic activity (IC50 = 30.8 nM in cellular cAMP assays) at the human EP3 receptor [1]. The compound belongs to a distinct chemical series—3-oxazolidinedione-6-aryl-pyridinones—discovered through high-throughput screening and subsequent optimization, and is recognized for its excellent pharmacokinetic properties, oral activity, and robust in vivo efficacy in preclinical disease models [2]. Its molecular formula is C21H21N3O2 (MW: 347.41), and it is assigned the CAS registry number 1952261-87-8 [3].

Why EP3 Antagonist 2 Cannot Be Substituted with Other EP3 Antagonists: Divergent Physicochemical, Pharmacokinetic, and Functional Profiles Across the EP3 Antagonist Class


Generic substitution among EP3 receptor antagonists is scientifically unsound due to profound disparities in lipophilicity, onset kinetics, oral bioavailability, and in vivo functional validation across this compound class. Highly lipophilic acyl-sulphonamide EP3 antagonists such as L-798106 exhibit surprisingly slow onset kinetics in isolated smooth muscle preparations despite moderate affinities, a phenomenon attributed to tissue disposition under the limited diffusion model [1]. In contrast, EP3 Antagonist 2 (PF-06748962) was specifically engineered within the 3-oxazolidinedione-6-aryl-pyridinone series to achieve excellent pharmacokinetic properties and oral activity [2]. Furthermore, certain EP3 antagonists such as ONO-AE3-240 possess no documented oral bioavailability or in vivo efficacy data beyond parenteral administration in specialized models [3]. The divergent structural classes—lactam-based pyridinones versus acylsulfonamides versus indole-derived compounds—yield fundamentally distinct DMPK profiles, selectivity windows, and experimental utility, rendering compound interchangeability impossible without compromising experimental reproducibility and biological interpretation.

Quantitative Comparative Evidence for EP3 Antagonist 2: Differentiating Functional Activity, Oral Bioavailability, Selectivity, and Structural Novelty


EP3 Antagonist 2 vs. DG-041: Comparable Binding Affinity but Distinct Functional Selectivity Profiles

EP3 Antagonist 2 demonstrates a binding affinity Ki of 3.3 nM for the human EP3 receptor [1]. The comparator DG-041, a well-characterized indole-derived EP3 antagonist, exhibits a binding IC50 of 4.6 nM in comparable displacement assays . However, critical functional divergence emerges in off-target receptor activity: DG-041 demonstrates weak antagonistic effects on DP1, EP1, and TP receptors with IC50 values of 131 nM, 486 nM, and 742 nM, respectively , whereas EP3 Antagonist 2 was reported from optimization efforts to be a highly selective EP3 antagonist [2]. This differential off-target profile materially affects the interpretation of experimental outcomes in systems where DP1 or TP receptor crosstalk is relevant.

Prostanoid Receptor Pharmacology GPCR Antagonism Functional Selectivity

EP3 Antagonist 2 vs. L-798106: Divergent Lipophilicity and Onset Kinetics Dictate Experimental Utility

L-798106, a highly selective acyl-sulphonamide EP3 antagonist with Ki = 0.3 nM , exhibits surprisingly slow onset kinetics in guinea-pig aorta preparations due to high lipophilicity and tissue disposition effects [1]. In contrast, EP3 Antagonist 2 was designed within a pyridinone scaffold that confers excellent pharmacokinetic properties and oral activity [2], with its lactam-based structure offering moderate lipophilicity more suitable for in vivo applications. The functional onset half-times differ substantially: L-798106 requires prolonged equilibration periods exceeding 60 minutes in isolated tissue preparations [1], whereas less lipophilic congeners such as (DG)-3ap exhibit markedly faster onset [1]. While specific comparative onset kinetics for EP3 Antagonist 2 have not been published head-to-head against L-798106, the structural class distinction (lactam-based pyridinone vs. highly lipophilic acyl-sulphonamide) predicts significantly different temporal pharmacological profiles.

Pharmacokinetics Lipophilicity Smooth Muscle Pharmacology

EP3 Antagonist 2 vs. ONO-AE3-240: Documented Oral Bioavailability and In Vivo Efficacy vs. Parenteral-Only Tool Compound

EP3 Antagonist 2 is explicitly documented as orally active and demonstrates robust in vivo activities in overactive bladder (OAB) models, establishing its suitability for systemic oral administration in preclinical efficacy studies [1]. The comparator ONO-AE3-240, while employed extensively as an EP3 antagonist tool compound, has been utilized primarily via parenteral routes (intravenous or intraperitoneal administration) in published studies [2]. No peer-reviewed evidence demonstrates oral bioavailability or oral in vivo efficacy for ONO-AE3-240, severely restricting its experimental utility to acute parenteral dosing paradigms. EP3 Antagonist 2's optimization within the 3-oxazolidinedione-6-aryl-pyridinone series specifically targeted excellent pharmacokinetic properties to enable oral dosing regimens [1].

Oral Bioavailability In Vivo Pharmacology Overactive Bladder

EP3 Antagonist 2: Structurally Novel Pyridinone Scaffold with Patent-Protected Composition of Matter vs. Established Acylsulfonamide Series

EP3 Antagonist 2 belongs to a distinct chemical series—3-oxazolidinedione-6-aryl-pyridinones—which was discovered through high-throughput screening and optimization efforts distinct from earlier acylsulfonamide and indole-based EP3 antagonist series [1]. This lactam-based pyridinone scaffold is protected under composition-of-matter patent claims as an antagonist of the prostaglandin EP3 receptor [2]. In contrast, L-798106 and L-826266 belong to the biaryl acylsulfonamide series [3], while DG-041 is an indole-derived acylsulfonamide [4]. The structural divergence between these series confers distinct physicochemical properties: EP3 Antagonist 2 (MW: 347.41) possesses a lower molecular weight than L-798106 (MW: 536.44) [5], which may contribute to its favorable oral pharmacokinetic profile.

Medicinal Chemistry Chemical Series Patent Protection

Recommended Research and Industrial Application Scenarios for EP3 Antagonist 2 Based on Quantified Differentiation Evidence


Chronic Oral Dosing Preclinical Efficacy Studies in Overactive Bladder and Urological Disorders

EP3 Antagonist 2 is uniquely positioned among EP3 antagonists for preclinical studies requiring chronic oral dosing in urological disease models. The compound's demonstrated oral activity and robust in vivo efficacy in overactive bladder models contrast sharply with alternative EP3 antagonists such as ONO-AE3-240, which lack documented oral bioavailability and require parenteral administration [1]. Investigators designing long-term treatment paradigms in rodent OAB models should prioritize EP3 Antagonist 2 to enable clinically relevant oral dosing schedules.

In Vivo Target Validation Studies Requiring Favorable Pharmacokinetics and CNS/PNS Exposure

EP3 Antagonist 2's lactam-based pyridinone scaffold confers moderate lipophilicity and excellent pharmacokinetic properties , making it suitable for in vivo target validation studies where brain or peripheral nerve exposure is required. Unlike highly lipophilic EP3 antagonists such as L-798106, which exhibit slow onset kinetics and extended tissue equilibration times exceeding 60 minutes in isolated preparations [1], EP3 Antagonist 2's engineered pharmacokinetic profile enables time-sensitive in vivo pharmacology experiments with predictable onset and offset kinetics.

Functional Selectivity Profiling Studies Requiring Minimal DP1/TP Receptor Interference

Researchers investigating EP3-mediated signaling pathways in platelets, vascular smooth muscle, or sensory neurons where DP1 or TP receptor crosstalk could confound results should select EP3 Antagonist 2. The comparator DG-041 demonstrates measurable off-target activity at DP1 (IC50 = 131 nM), EP1 (IC50 = 486 nM), and TP receptors (IC50 = 742 nM) , whereas EP3 Antagonist 2 emerged from optimization efforts targeting high EP3 selectivity [1]. This selectivity profile reduces the risk of off-target pharmacological interference in complex biological systems.

Medicinal Chemistry Lead Optimization and Scaffold-Hopping Programs

Medicinal chemistry teams seeking structurally novel EP3 antagonist scaffolds with composition-of-matter patent protection should utilize EP3 Antagonist 2 as a starting point for lead optimization. The 3-oxazolidinedione-6-aryl-pyridinone scaffold represents a distinct chemical series from earlier acylsulfonamide EP3 antagonists , and the compound's lower molecular weight (347.41 Da) relative to L-798106 (536.44 Da) [1] provides advantageous physicochemical properties for further optimization. Patent protection under US20160176851A1 [2] offers intellectual property advantages over generic acylsulfonamide tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EP3 antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.